ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

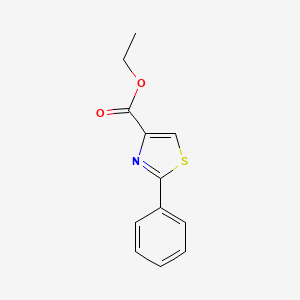

ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE can be synthesized through several methods. One common approach involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then reacted with different aldehydes and ketones to yield the desired compound . The reaction conditions typically involve heating and the use of solvents like ethanol.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial

Activité Biologique

Ethyl 2-phenylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring substituted with a phenyl group and an ethyl ester moiety. The synthesis typically involves the reaction of substituted benzonitrile with ethyl bromopyruvate, followed by various condensation reactions, leading to derivatives that enhance biological activity .

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives against several phytopathogenic fungi. Notably, compounds derived from this scaffold demonstrated remarkable activity against Magnaporthe oryzae, achieving inhibition rates exceeding 80% at concentrations as low as 25 µg/mL .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Inhibition Rate (%) | EC50 (µg/mL) | Reference |

|---|---|---|---|

| E4 | 90.74 | 1.66 | |

| E10 | >80 | 2.01 | |

| E14 | >80 | 2.26 | |

| E17 | >80 | 1.45 | |

| E23 | >80 | 1.50 | |

| E26 | >80 | 1.29 |

These results suggest that modifications to the thiazole structure can significantly enhance antifungal efficacy, making it a promising candidate for agricultural applications.

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that certain derivatives exhibit potent inhibitory effects on human cancer cells, including breast (T47D), colorectal (Caco-2), and colon (HT-29) cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Substituted Derivative A | T47D | <10 | |

| Substituted Derivative B | Caco-2 | <10 | |

| Substituted Derivative C | HT-29 | <10 |

The structure-activity relationship studies revealed that substitutions at specific positions on the thiazole ring could enhance cytotoxicity, indicating potential pathways for drug development.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antifungal Mechanism : The compound disrupts fungal cell wall integrity and inhibits key metabolic pathways in fungi, leading to cell death.

- Anticancer Mechanism : It is suggested that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation signals.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study 1 : A derivative was tested in vivo for its antifungal properties against rice blast disease caused by M. oryzae. Results indicated significant disease control compared to untreated controls, suggesting its applicability in agricultural settings.

- Case Study 2 : In vitro studies on human cancer cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis, highlighting their potential as anticancer agents.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

Ethyl 2-phenylthiazole-4-carboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in treating neurological disorders and other medical conditions. The compound enhances drug efficacy due to its structural properties that facilitate interactions with biological targets .

Case Study: Antiviral Activity

Research has highlighted the compound's derivatives as promising antiviral agents. For instance, modifications to the phenylthiazole structure have led to compounds with improved therapeutic indices against flavivirus infections . The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring significantly enhance antiviral potency while reducing toxicity.

Agricultural Chemicals

Pesticide and Herbicide Formulations

In the agricultural sector, this compound is being explored for its potential use in pesticide and herbicide formulations. Its efficacy in controlling pests while minimizing environmental impact makes it a valuable candidate for sustainable agricultural practices .

Case Study: Efficacy Testing

Field trials have demonstrated that formulations containing this compound exhibit significant pest control capabilities compared to traditional pesticides, thus supporting its application in integrated pest management strategies.

Material Science

Polymer Applications

The compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is particularly relevant in industries where durable materials are essential, such as automotive and construction .

| Property | Before Addition | After Addition of this compound |

|---|---|---|

| Thermal Stability | Low | High |

| Mechanical Strength | Moderate | Enhanced |

Analytical Chemistry

Standard Reference Material

this compound serves as a standard reference material in chromatographic techniques. Its consistent properties allow researchers to accurately quantify similar compounds in complex mixtures, aiding in method validation and development .

Biological Research

Anti-inflammatory and Antioxidant Properties

Recent studies have investigated the biological activities of this compound, focusing on its anti-inflammatory and antioxidant effects. These properties suggest potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions .

Case Study: Cytotoxic Activity Against Cancer Cell Lines

A series of substituted derivatives have been synthesized and evaluated for cytotoxic activity against human cancer cell lines, including breast cancer (T47D) and colorectal cancer (Caco-2). The results indicated that certain modifications significantly enhanced cytotoxicity with IC50 values below 10 µg/mL for specific compounds .

Propriétés

IUPAC Name |

ethyl 2-phenyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKGDCGESAFSJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434555 |

Source

|

| Record name | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59937-01-8 |

Source

|

| Record name | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.